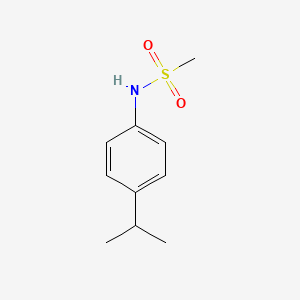
N-(5-bromo-2-pyridinyl)-N'-1-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(5-bromo-2-pyridinyl)-N'-1-naphthylurea" pertains to a class of chemicals that exhibit a wide range of chemical and physical properties. These compounds are often explored for their potential applications in organic synthesis, materials science, and as intermediates in the development of pharmaceuticals and other complex organic molecules. The interest in these compounds largely stems from their unique structural features, which allow for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related pyridine and naphthyl-containing compounds often involves cross-coupling reactions, such as the Suzuki–Miyaura cross-coupling, which allows for the formation of chiral mono-naphthyl substituted pyridine derivatives with good yield and enantiomeric excess (Pomarański et al., 2016). These methods underscore the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Molecular Structure Analysis
Single-crystal X-ray analysis and density functional theory (DFT) studies are commonly employed to elucidate the molecular structure of such compounds. These techniques provide valuable insight into the stereochemistry and electronic properties of the molecules, helping to understand their reactivity and properties. For example, studies on similar compounds have demonstrated the impact of structural features on electronic and nonlinear optical properties, as well as molecular stability (Ghiasuddin et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves cycloaddition, cyclometallation, and functionalization reactions. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. For instance, the cyclometallation of 2-(1-naphthyl)-pyridine can result in different regioselective outcomes depending on the metal used, highlighting the compound's versatility in chemical synthesis (Kondrashov et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure. These properties are essential for determining the compound's applicability in various fields, including material science and pharmaceutical formulation. The analysis of related compounds through techniques like DFT helps predict these properties and guides the development of new materials and drugs.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal for the compound's applications in synthetic chemistry. Studies often employ spectroscopic techniques like NMR and UV-visible spectrophotometry to investigate these properties, providing insights into the compound's behavior in various chemical environments. For example, the study of substituted heterocyclic naphthalene diimides revealed unexpected acidity, shedding light on the reactivity and potential applications of such compounds (Doria et al., 2009).
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-9-15(18-10-12)20-16(21)19-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXDIJCCKRSFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)




![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)

![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)